molecular formula C22H20N2OS B2752082 (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-36-3

(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2752082
CAS No.: 476672-36-3
M. Wt: 360.48
InChI Key: KWVODILSWJDBSC-ODLFYWEKSA-N
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Description

(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to an acryl group. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two aromatic rings with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Aldol Condensation: The thiazole derivative can then undergo an aldol condensation with an appropriate aldehyde to form the acrylonitrile moiety.

    Isomerization: The final step involves the isomerization to obtain the (Z)-configuration of the compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield primary amines.

    Substitution: May yield halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the methoxy group on the phenyl ring.

    (Z)-3-(4-isopropylphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile: Has the methoxy group in a different position on the phenyl ring.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile may impart unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-15(2)17-9-7-16(8-10-17)11-19(13-23)22-24-21(14-26-22)18-5-4-6-20(12-18)25-3/h4-12,14-15H,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVODILSWJDBSC-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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